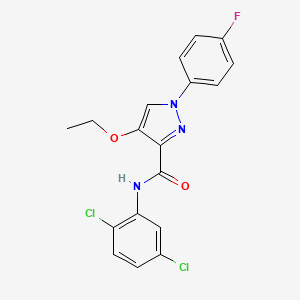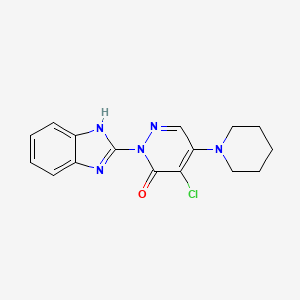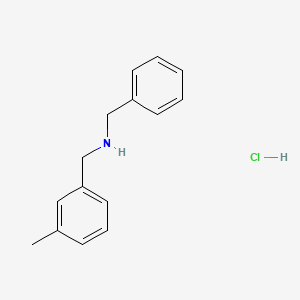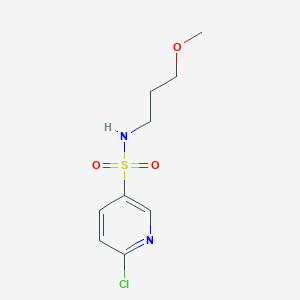
6-chloro-N-(3-methoxypropyl)pyridine-3-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-chloro-N-(3-methoxypropyl)pyridine-3-sulfonamide, also known as CP-690,550, is a small molecule drug that acts as a potent and selective inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that plays a crucial role in the signal transduction pathways of cytokine receptors, particularly those involved in immune function. CP-690,550 has been extensively studied for its potential therapeutic applications in the treatment of various immune-mediated diseases.
作用機序
6-chloro-N-(3-methoxypropyl)pyridine-3-sulfonamide selectively inhibits JAK3, which is primarily expressed in immune cells such as T cells, natural killer cells, and B cells. JAK3 is a key component of the signal transduction pathways of cytokine receptors, particularly those that use the common gamma chain (γc), such as interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting JAK3, 6-chloro-N-(3-methoxypropyl)pyridine-3-sulfonamide effectively blocks the downstream signaling of these cytokines, leading to the suppression of immune cell activation and proliferation.
Biochemical and Physiological Effects
6-chloro-N-(3-methoxypropyl)pyridine-3-sulfonamide has been shown to effectively suppress the activation and proliferation of T cells, which play a crucial role in the pathogenesis of immune-mediated diseases. In addition, it has been shown to reduce the levels of pro-inflammatory cytokines such as interferon-gamma (IFN-γ), tumor necrosis factor-alpha (TNF-α), and interleukin-17 (IL-17), which are involved in the inflammatory response. 6-chloro-N-(3-methoxypropyl)pyridine-3-sulfonamide has also been shown to reduce the number of B cells and natural killer cells in the blood, indicating its broad immunosuppressive effects.
実験室実験の利点と制限
6-chloro-N-(3-methoxypropyl)pyridine-3-sulfonamide has several advantages as a research tool, including its high potency and selectivity for JAK3, which allows for the specific inhibition of this target without affecting other JAK family members. It also has good oral bioavailability and pharmacokinetic properties, making it suitable for in vivo studies. However, 6-chloro-N-(3-methoxypropyl)pyridine-3-sulfonamide also has some limitations, including its potential for off-target effects and the risk of immunosuppression, which can complicate the interpretation of experimental results.
将来の方向性
The potential therapeutic applications of 6-chloro-N-(3-methoxypropyl)pyridine-3-sulfonamide in immune-mediated diseases continue to be an active area of research. Future studies will likely focus on optimizing the dosing and administration of 6-chloro-N-(3-methoxypropyl)pyridine-3-sulfonamide to minimize the risk of adverse effects while maximizing its therapeutic efficacy. In addition, the development of more selective JAK3 inhibitors may provide new opportunities for the treatment of these diseases. Finally, further studies are needed to fully elucidate the mechanism of action of 6-chloro-N-(3-methoxypropyl)pyridine-3-sulfonamide and its effects on immune function.
合成法
The synthesis of 6-chloro-N-(3-methoxypropyl)pyridine-3-sulfonamide involves several steps, starting with the reaction of 3-chloropyridine with sodium hydride to form the corresponding pyridine anion. This is followed by the addition of 3-methoxypropyl bromide and then the sulfonamide group, using a combination of reagents such as potassium carbonate and chlorosulfonic acid. The final product is obtained after purification by column chromatography and recrystallization.
科学的研究の応用
6-chloro-N-(3-methoxypropyl)pyridine-3-sulfonamide has been extensively studied in preclinical and clinical studies for its potential therapeutic applications in immune-mediated diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been shown to effectively suppress the activation and proliferation of T cells, which play a crucial role in the pathogenesis of these diseases.
特性
IUPAC Name |
6-chloro-N-(3-methoxypropyl)pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2O3S/c1-15-6-2-5-12-16(13,14)8-3-4-9(10)11-7-8/h3-4,7,12H,2,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCPFXEWJKWKBFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNS(=O)(=O)C1=CN=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-methyl-2-[(propan-2-yl)amino]propanoate](/img/structure/B2705440.png)
![6-Fluorobenzo[D]isoxazole-3-carbaldehyde](/img/structure/B2705442.png)
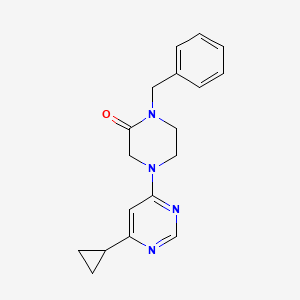
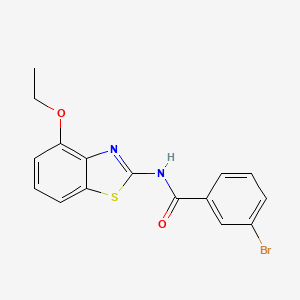
![2-[1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-yl]-6-cyclopropylpyridazin-3-one](/img/structure/B2705446.png)

![2-(4-benzyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2705449.png)
![4-fluoro-N-(2-(6-(isopropylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2705450.png)

![1-[(4-Chlorophenyl)sulfonyl]-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine](/img/structure/B2705452.png)
